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Compound of Interest

4-Methoxy-2-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B035147

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in
modern synthetic chemistry, particularly within the domains of pharmaceutical and
agrochemical development. The molecule's unique substitution pattern—featuring an electron-
donating methoxy group and a potent electron-withdrawing trifluoromethyl group—imparts a
distinct reactivity profile and valuable physicochemical properties. This guide provides a
comprehensive technical overview for researchers and drug development professionals,
covering the molecule's structural and physicochemical characteristics, the strategic rationale
for its use in medicinal chemistry, a proposed synthetic protocol, predicted analytical data for
characterization, and key applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
identity and physical properties. 4-Methoxy-2-(trifluoromethyl)benzaldehyde is
unambiguously identified by its IUPAC name and a series of standard chemical identifiers.

o |IUPAC Name: 4-methoxy-2-(trifluoromethyl)benzaldehyde[1][2]

e Synonyms: 4-Formyl-3-(trifluoromethyl)anisole[1][3][4]
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« CAS Number: 106312-36-1[1][2][5]

The chemical structure consists of a benzene ring substituted with an aldehyde group at
position 1, a trifluoromethyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of 4-Methoxy-2-(trifluoromethyl)benzaldehyde.

The physicochemical properties of the compound are summarized below. These data are
critical for selecting appropriate solvents, reaction conditions, and storage protocols.

Property Value Source(s)
Molecular Formula CoH7F302 [1][3]
Molecular Weight 204.15 g/mol [1112]

White to almost white crystal,
Appearance [2][3]
powder, or lump

Melting Point 38-42°C [31[6]1[7]
Boiling Point 256.2 £ 40.0 °C (Predicted) [7]
Density 1.287 + 0.06 g/cm3 (Predicted) [7]

Soluble in methanol, ethanol,
Solubility dichloromethane; limited in [51[7]

water

COC1=CC(=C(C=C1)C=0)C(F
SMILES [1][6]
)(F)F

BVPVUMRIGHMFNV-
InChl Key [1112]
UHFFFAOYSA-N

Strategic Role of Substituents in Medicinal
Chemistry

The utility of 4-methoxy-2-(trifluoromethyl)benzaldehyde as a building block in drug design
is not coincidental; it is a direct result of the electronic properties of its substituents.
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Trifluoromethyl (-CFs) Group: The incorporation of a -CFs group is a well-established strategy
in medicinal chemistry to enhance a drug candidate's profile.[8] Its primary roles include:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CFs group
resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can
increase the in vivo half-life of a drug.[8]

 Lipophilicity: The -CFs group significantly increases the lipophilicity of a molecule (Hansch 1t
value of +0.88), which can improve its ability to cross cell membranes and the blood-brain
barrier.[8]

e Receptor Binding: As a strong electron-withdrawing group, it can alter the electronic
environment of the aromatic ring, influencing pKa and strengthening interactions with
biological targets through dipole-dipole or hydrogen bonding interactions.[9]

Methoxy (-OCHs) Group: The methoxy group acts as a strong electron-donating group through
resonance. This has several important consequences:

e Modulation of Reactivity: It activates the aromatic ring towards electrophilic substitution,
which can be useful in subsequent synthetic steps.

e Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical
interaction for molecular recognition at a receptor binding site.

The juxtaposition of a strong electron-withdrawing group (-CF3) and a strong electron-donating
group (-OCHs) on the same aromatic aldehyde creates a molecule with a unique electronic
distribution and a highly reactive and versatile formyl group, making it an excellent scaffold for
building complex and biologically active molecules.[9][10]

Synthesis and Mechanistic Considerations

Areliable and scalable synthesis is paramount for the utility of any chemical intermediate.
While multiple routes can be envisioned, a robust approach for introducing a formyl group onto
an activated aromatic ring is the Vilsmeier-Haack reaction. This method is well-suited for the
formylation of electron-rich aromatic compounds like 1-methoxy-3-(trifluoromethyl)benzene[11],
the logical precursor to the target molecule.
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Proposed Synthetic Workflow: Vilsmeier-Haack
Formylation

The workflow involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from
phosphoryl chloride (POCIs) and dimethylformamide (DMF), which then acts as the electrophile

to formylate the precursor.
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Caption: Proposed synthesis workflow via Vilsmeier-Haack reaction.
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Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation

methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions.

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool
anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs, 1.2 eq) dropwise to the
cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition
is complete, stir the mixture at 0 °C for 30 minutes, during which the chloroiminium salt will
form.

Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)[11] dropwise to the
reaction mixture, ensuring the temperature remains below 10 °C.

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to
60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature and then pour it carefully onto
crushed ice. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH)
solution until pH > 8 to hydrolyze the intermediate iminium salt to the aldehyde.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as ethyl acetate or dichloromethane (3 x volume).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the crude residue by silica gel
column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-methoxy-
2-(trifluoromethyl)benzaldehyde.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized

product. While a dedicated public spectral database for this specific molecule is not readily
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available, its expected spectral characteristics can be reliably predicted based on its functional
groups and data from analogous compounds.[8][13][14][15]

Technique Expected Key Characteristics

0 ~10.0-10.2 ppm (s, 1H, -CHO): Aldehydic
proton, deshielded. & ~7.2-7.8 ppm (m, 3H, Ar-

1H NMR H): Aromatic protons, showing complex splitting.
0 ~3.9 ppm (s, 3H, -OCHs): Methoxy protons,
singlet.

0 ~190 ppm (s, C=0): Aldehyde carbonyl
carbon. 6 ~160-165 ppm (s, C-OCHs): Aromatic
carbon attached to the methoxy group. 6 ~120-

13C NMR 140 ppm (m, Ar-C): Other aromatic carbons. &
~123 ppm (g, J = 270 Hz, -CFs3): Trifluoromethyl
carbon, split into a quartet by fluorine. & ~56
ppm (s, -OCHs): Methoxy carbon.

~2820 & 2720 cm~1; C-H stretch of the aldehyde
(Fermi resonance). ~1700 cm~1: Strong C=0
stretch of the aromatic aldehyde. ~1600 & 1480

IR Spectroscopy cm~1; C=C stretches of the aromatic ring. ~1250
cm~1; Asymmetric C-O-C stretch of the aryl
ether. ~1100-1350 cm~1: Strong C-F stretching
bands.

Molecular lon (M*): m/z 204: Corresponding to
Mass Spectrometry the molecular weight. Key Fragments: m/z 175
([M-CHOJ*), m/z 189 ([M-CHs]*).

Applications in Research and Development

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a valuable intermediate primarily utilized as a
building block in multi-step organic syntheses.

» Pharmaceutical Development: It serves as a key precursor for synthesizing complex
heterocyclic structures and other scaffolds targeting a range of therapeutic areas, including
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neurological disorders.[3][10] The aldehyde functionality is a versatile handle for reactions
such as Wittig olefination, reductive amination, and aldol condensations to build molecular
complexity.[9]

o Agrochemical Formulations: The compound is used in the synthesis of novel pesticides and
herbicides, where the trifluoromethyl group often contributes to enhanced biological activity
and stability.[3]

o Material Science: Its unique electronic properties make it a candidate for incorporation into
advanced polymers and coatings to enhance durability and chemical resistance.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. 4-Methoxy-2-(trifluoromethyl)benzaldehyde
Is classified as an irritant.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[7][16]

o Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
breathing dust or vapors.[7][16]

o Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store
under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C, as it may be air-sensitive.[7]
[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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